Molecular Weight Divergence
The target compound (MW = 215.09 g/mol) is heavier than its closest primary amine analog (6-bromopyridin-3-yl)methanamine (MW = 187.04 g/mol) by 28.05 g/mol, corresponding to the N-ethyl group. The molecular weight also differs by 14.03 g/mol from 2-(6-bromopyridin-3-yl)ethanamine (MW = 201.06 g/mol) and by 14.03 g/mol from 1-(6-bromopyridin-3-yl)ethanamine (MW = 201.06 g/mol). These discrete mass increments, determined from the exact molecular formula and confirmed by PubChem-computed monoisotopic mass values, enable unambiguous identity confirmation via LC-MS in multi-component reaction monitoring [1][2][3].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 215.09 g/mol (monoisotopic mass: 214.01056 Da) |
| Comparator Or Baseline | (6-Bromopyridin-3-yl)methanamine: 187.04 g/mol; 2-(6-Bromopyridin-3-yl)ethanamine: 201.06 g/mol; 1-(6-Bromopyridin-3-yl)ethanamine: 201.06 g/mol |
| Quantified Difference | +28.05 g/mol vs. primary amine analog; +14.03 g/mol vs. ethyl-chain analogs |
| Conditions | Computed molecular weight based on molecular formula C₈H₁₁BrN₂ vs. C₆H₇BrN₂ and C₇H₉BrN₂; exact masses from PubChem release 2025.09.15. |
Why This Matters
The distinct mass provides a built-in analytical handle for reaction monitoring and purity verification in multi-step syntheses where near-isobaric interference from primary amine analogs would confound LC-MS quantification.
- [1] PubChem. N-((6-Bromopyridin-3-yl)methyl)ethanamine. Compound Summary CID 22450378. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/120740-05-8. View Source
- [2] PubChem. (6-Bromopyridin-3-yl)methanamine. Compound Summary CID 15295846. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/120740-10-5. View Source
- [3] PubChem. 2-(6-Bromopyridin-3-yl)ethanamine. Compound Summary. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/910391-38-7. View Source
